2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylethyl and dimethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the sulfanylidene group:
Final coupling with N-phenylacetamide: This step involves the coupling of the intermediate with N-phenylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler compound with similar structural features.
N-Phenylacetamide: A related compound with a similar amide functional group.
Imidazolidinone derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties, such as enhanced biological activity or stability, making it valuable for various applications.
Properties
Molecular Formula |
C29H31N3O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C29H31N3O4S/c1-35-25-14-13-22(19-26(25)36-2)16-17-31-24(20-27(33)30-23-11-7-4-8-12-23)28(34)32(29(31)37)18-15-21-9-5-3-6-10-21/h3-14,19,24H,15-18,20H2,1-2H3,(H,30,33) |
InChI Key |
DNXSIXAXZUNVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.